molecular formula C18H13ClN6O2S B2739351 3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine CAS No. 896678-37-8

3-[(4-Chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine

Cat. No. B2739351
CAS RN: 896678-37-8
M. Wt: 412.85
InChI Key: CGXHWIVQSZJKPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Synthetic Applications

The synthesis of novel pyrimidine derivatives, including triazolo[4,5-d]pyrimidines, has been a focus of research due to their potential biological activities. For instance, El-Agrody et al. (2001) discussed the heteroaromatization with 4-hydroxycoumarin leading to new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the chemical's utility in creating substances with potential therapeutic effects (El-Agrody et al., 2001).

Biological Activity Studies

Research into the biological activities of triazolo[4,5-d]pyrimidine derivatives has revealed their potential in various therapeutic areas. For example, Hafez and El-Gazzar (2009) reported on the synthesis and antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety. These compounds demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, highlighting the chemical's relevance in cancer research (Hafez & El-Gazzar, 2009).

Structural and Spectroscopic Analysis

The structural and spectroscopic characterization of triazolo[4,5-d]pyrimidine derivatives has been an area of interest, aiding in the understanding of their chemical properties and potential applications. Lahmidi et al. (2019) synthesized a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, characterized by X-ray single crystal diffraction and various spectroscopic techniques. This research provides insights into the molecular structure and potential interactions of these compounds (Lahmidi et al., 2019).

Antimalarial Activities

The exploration of antimalarial activities of triazolo[4,5-d]pyrimidine derivatives has contributed to the search for new therapeutic agents against malaria. Werbel, Elslager, and Chu (1973) synthesized and evaluated the antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines, demonstrating their potential as antimalarial agents. This research emphasizes the compound's application in developing new treatments for malaria (Werbel, Elslager, & Chu, 1973).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2S/c19-14-5-1-12(2-6-14)9-24-17-16(22-23-24)18(21-11-20-17)28-10-13-3-7-15(8-4-13)25(26)27/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXHWIVQSZJKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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